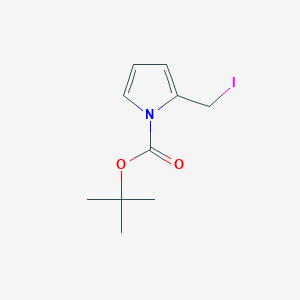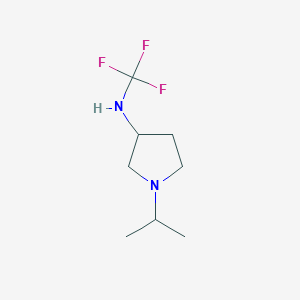
4-Morpholinecarbodithioic acid, isonicotinamidomethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Morpholinecarbodithioic acid, isonicotinamidomethyl ester is a chemical compound that combines the structural features of morpholine, carbodithioic acid, and isonicotinamide
Métodos De Preparación
The synthesis of 4-Morpholinecarbodithioic acid, isonicotinamidomethyl ester typically involves the reaction of morpholine with carbon disulfide to form morpholinecarbodithioic acid. This intermediate is then reacted with isonicotinamidomethyl chloride under appropriate conditions to yield the final ester product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the ester bond .
Análisis De Reacciones Químicas
4-Morpholinecarbodithioic acid, isonicotinamidomethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Aplicaciones Científicas De Investigación
4-Morpholinecarbodithioic acid, isonicotinamidomethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of 4-Morpholinecarbodithioic acid, isonicotinamidomethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
4-Morpholinecarbodithioic acid, isonicotinamidomethyl ester can be compared with other similar compounds, such as:
Morpholinecarbodithioic acid: Shares the morpholine and carbodithioic acid moieties but lacks the isonicotinamide group.
Isonicotinamide derivatives: Compounds that contain the isonicotinamide group but differ in other structural features.
Propiedades
Número CAS |
38221-51-1 |
|---|---|
Fórmula molecular |
C12H15N3O2S2 |
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
(pyridine-4-carbonylamino)methyl morpholine-4-carbodithioate |
InChI |
InChI=1S/C12H15N3O2S2/c16-11(10-1-3-13-4-2-10)14-9-19-12(18)15-5-7-17-8-6-15/h1-4H,5-9H2,(H,14,16) |
Clave InChI |
XJHUCSFZHYDJRN-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C(=S)SCNC(=O)C2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Spiro[bicyclo[3.1.1]heptane-3,2'-[1,3]dioxolane]](/img/structure/B13963142.png)



![7H-1,2,3-Triazolo[4,5-d]pyrimidine](/img/structure/B13963169.png)


